![molecular formula C15H18N2O3 B2720033 3-(2-Ethylbutanamido)benzofuran-2-carboxamide CAS No. 898372-50-4](/img/structure/B2720033.png)
3-(2-Ethylbutanamido)benzofuran-2-carboxamide
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Overview
Description
“3-(2-Ethylbutanamido)benzofuran-2-carboxamide” is a derivative of benzofuran-2-carboxamide . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many biologically active natural products and are a popular scaffold to explore when designing drugs .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis
The molecular structure of benzofuran-2-carboxamide derivatives is complex and diverse. The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include 8-aminoquinoline directed C–H arylation and transamidation . The directed C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Scientific Research Applications
- Benzofuran derivatives have demonstrated anti-tumor properties in various studies. These compounds can inhibit tumor cell growth, induce apoptosis, and interfere with cancer cell signaling pathways . Researchers have explored the potential of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide as an anti-cancer agent.
- Some benzofuran derivatives exhibit anti-viral properties. For instance, a recently discovered macrocyclic benzofuran compound demonstrated anti-hepatitis C virus activity. Researchers are investigating its potential as an effective therapeutic drug for hepatitis C disease .
- Benzofuran compounds are considered potential natural drug lead compounds. Researchers explore their chemical structures and biological activities to identify drug candidates. Novel scaffold compounds derived from benzofuran have been developed and utilized as anticancer agents .
- Recent studies have focused on innovative methods for constructing benzofuran rings. For example, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and fewer side reactions .
Anti-Tumor Activity
Anti-Viral Activity
Drug Prospects
Chemical Synthesis Methods
!Benzofuran Natural source, bioactivity and synthesis of benzofuran derivatives, Yu-hang Miao et al., RSC Advances, 2019, 9, 27510-27540.
Future Directions
The future directions for “3-(2-Ethylbutanamido)benzofuran-2-carboxamide” and other benzofuran-2-carboxamide derivatives could involve further exploration of their biological activities and potential applications in many aspects . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .
properties
IUPAC Name |
3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-9(4-2)15(19)17-12-10-7-5-6-8-11(10)20-13(12)14(16)18/h5-9H,3-4H2,1-2H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALQYZDYQHDZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylbutanamido)benzofuran-2-carboxamide |
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